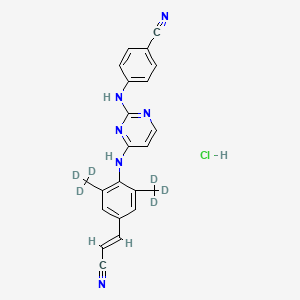

Rilpivirine-d6 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rilpivirine-d6 (hydrochloride) is a deuterated form of rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections . The deuterated form is often used as an internal standard in mass spectrometry for the quantification of rilpivirine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rilpivirine involves multiple steps:

Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is synthesized using methyl iodide and sodium hydroxide at room temperature overnight.

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized using dimethoxyethane (DME) at reflux for 18 hours.

Final synthesis of rilpivirine: The final step involves the use of phosphorus oxychloride (POCl3) at reflux for 20 minutes.

Industrial Production Methods

Industrial production methods for rilpivirine have been optimized to improve yield and reduce reaction time. One such method involves microwave-promoted synthesis, which significantly reduces the reaction time from 69 hours to 90 minutes and improves the overall yield from 18.5% to 21% .

Chemical Reactions Analysis

Types of Reactions

Rilpivirine-d6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of rilpivirine can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Rilpivirine-d6 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of rilpivirine.

Biology: Studied for its interactions with HIV-1 reverse transcriptase and its effects on viral replication.

Medicine: Used in the development of antiretroviral therapies for the treatment of HIV-1 infections.

Mechanism of Action

Rilpivirine-d6 (hydrochloride) exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity . This binding blocks the RNA and DNA-dependent DNA polymerase activities, preventing the replication of the virus . The molecular targets involved include the reverse transcriptase enzyme and the viral RNA.

Comparison with Similar Compounds

Similar Compounds

Etravirine: Another NNRTI used in the treatment of HIV-1 infections.

Efavirenz: An older NNRTI with a higher side-effect profile compared to rilpivirine.

Nevirapine: An NNRTI with associated safety concerns such as hepatotoxicity and rash.

Uniqueness

Rilpivirine-d6 (hydrochloride) is unique due to its high potency, longer half-life, and reduced side-effect profile compared to older NNRTIs . It also retains activity against NNRTI-resistant HIV strains, making it a valuable option in antiretroviral therapy .

Properties

Molecular Formula |

C22H19ClN6 |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;/i1D3,2D3; |

InChI Key |

KZVVGZKAVZUACK-QHNUCIEHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N.Cl |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)

![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)

![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)

![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)

![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)

![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)